Cas no 1785327-02-7 (Tert-Butyl (4-fluoro-3-formylphenyl)carbamate)

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (4-fluoro-3-formylphenyl)carbamate

- tert-Butyl(4-fluoro-3-formylphenyl)carbamate

- MFCD17170483

- 1785327-02-7

- BS-16287

- D81242

- tert-butyl N-(4-fluoro-3-formylphenyl)carbamate

- DB-189365

- Tert-butyl 4-fluoro-3-formylphenylcarbamate

- AKOS024234057

- CS-0163161

- Tert-Butyl (4-fluoro-3-formylphenyl)carbamate

-

- MDL: MFCD17170483

- インチ: 1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16)

- InChIKey: ACTVSVZTNJFEKY-UHFFFAOYSA-N

- SMILES: FC1C=CC(=CC=1C=O)NC(=O)OC(C)(C)C

計算された属性

- 精确分子量: 239.09577147g/mol

- 同位素质量: 239.09577147g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 17

- 回転可能化学結合数: 4

- 複雑さ: 288

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 55.4

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51040-100mg |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 100mg |

¥796.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51040-1g |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 1g |

¥3972.0 | 2024-07-18 | |

| Chemenu | CM511481-1g |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 1g |

$421 | 2022-06-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DC022-100mg |

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 100mg |

717CNY | 2021-05-07 | |

| 1PlusChem | 1P01KLOL-250mg |

tert-Butyl(4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 250mg |

$149.00 | 2024-06-18 | |

| eNovation Chemicals LLC | Y1239364-250mg |

tert-Butyl(4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 250mg |

$400 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1239364-250mg |

tert-Butyl(4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 250mg |

$605 | 2025-02-20 | |

| Ambeed | A1168179-1g |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 1g |

$468.0 | 2025-02-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T51040-250mg |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 250mg |

¥1590.0 | 2024-07-18 | |

| Chemenu | CM511481-100mg |

tert-Butyl (4-fluoro-3-formylphenyl)carbamate |

1785327-02-7 | 98% | 100mg |

$88 | 2022-06-12 |

Tert-Butyl (4-fluoro-3-formylphenyl)carbamate 関連文献

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

Tert-Butyl (4-fluoro-3-formylphenyl)carbamateに関する追加情報

Tert-Butyl (4-Fluoro-3-Formylphenyl)carbamate: A Comprehensive Overview

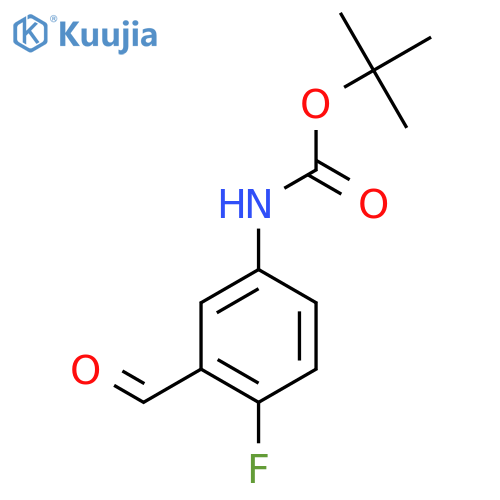

Tert-butyl (4-fluoro-3-formylphenyl)carbamate, also known by its CAS number 1785327-02-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of carbamates, which are widely used in various applications, including agrochemicals, pharmaceuticals, and advanced materials. The structure of tert-butyl (4-fluoro-3-formylphenyl)carbamate comprises a tert-butyl group attached to a carbamate moiety, with a phenyl ring substituted by fluoro and formyl groups at the 4 and 3 positions, respectively.

The synthesis of tert-butyl (4-fluoro-3-formylphenyl)carbamate typically involves multi-step reactions, often starting from the corresponding phenol derivative. The introduction of the fluoro and formyl groups on the aromatic ring is achieved through electrophilic substitution reactions, followed by functional group transformations to install the carbamate moiety. The tert-butyl group is introduced via alkylation or acylation reactions, depending on the specific synthetic pathway employed. These reactions are optimized for high yield and selectivity, ensuring the production of a pure compound suitable for further studies.

Recent studies have highlighted the potential of tert-butyl (4-fluoro-3-formylphenyl)carbamate as a precursor for bioactive molecules. The presence of the formyl group at the 3-position of the phenyl ring allows for further functionalization, such as oxidation to carboxylic acids or reduction to alcohols, enabling the creation of diverse chemical libraries. Additionally, the fluoro substituent at the 4-position enhances the electronic properties of the aromatic ring, making it a valuable component in drug design.

In terms of applications, tert-butyl (4-fluoro-3-formylphenyl)carbamate has shown promise in agrochemical research. Its ability to inhibit key enzymes involved in plant growth regulation has led to investigations into its potential as a herbicide or plant growth regulator. Furthermore, its stability under various environmental conditions makes it a candidate for sustainable agricultural practices.

The pharmacological properties of tert-butyl (4-fluoro-3-formylphenyl)carbamate are currently under investigation. Preclinical studies suggest that it may exhibit anti-inflammatory and antioxidant activities due to its structural similarity to known bioactive compounds. These findings underscore its potential as a lead compound in drug discovery programs targeting inflammatory diseases and oxidative stress-related conditions.

In conclusion, tert-butyl (4-fluoro-3-formylphenyl)carbamate, with its unique structure and versatile functional groups, represents a valuable compound in contemporary chemical research. Its synthesis methods are well-established, and its applications span across multiple disciplines, from agrochemistry to pharmacology. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both industrial and therapeutic innovations.

1785327-02-7 (Tert-Butyl (4-fluoro-3-formylphenyl)carbamate) Related Products

- 1448123-10-1(N-2-(cyclohex-1-en-1-yl)ethyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

- 1804893-96-6(6-Cyano-2-methylnicotinoyl chloride)

- 893942-07-9(N-2-(4-methoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-1-benzofuran-2-carboxamide)

- 1261747-16-3(3-(Difluoromethoxy)-5-hydroxytoluene)

- 1783929-18-9(2-chloro-5,7-dihydrofuro[3,4-d]pyrimidin-4-amine)

- 2639457-33-1(1-[(tert-butoxy)carbonyl]-5-methoxy-2-methyl-2,3-dihydro-1H-indole-3-carboxylic acid)

- 2680534-50-1(1-(hydroxymethyl)bicyclo3.2.0heptan-2-one)

- 17764-18-0(1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)-1-Butanone Hydrochloride)

- 1337174-63-6(3-(3-methyl-2-nitrophenyl)morpholine)

- 1805920-62-0(2-(Aminomethyl)-6-bromo-5-(difluoromethyl)-3-methoxypyridine)